molecular formula C14H13BrCl2FN B1525455 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride CAS No. 1354950-71-2

1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride

Cat. No. B1525455
M. Wt: 365.1 g/mol
InChI Key: KJZACPGTKDNNCY-UHFFFAOYSA-N
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Description

“1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C14H13BrCl2FN. Its molecular weight is 365.1 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula, C14H13BrCl2FN . It contains a bromophenyl group, a chlorofluorophenyl group, and an ethan-1-amine group.

Scientific Research Applications

Analytical Toxicology and Metabolism

Research on related bromophenyl compounds has focused on understanding their metabolism and identifying urinary metabolites in animal models. For example, the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats was studied to identify its metabolites, which could provide insights into the biotransformation of similar compounds (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Organic Synthesis

Several studies have synthesized and characterized compounds structurally similar to "1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride." These works often aim to develop new synthetic methodologies or understand the properties of these compounds. For instance, the synthesis of 2-bromo-[1-14C]ethanamine hydrobromide from [2-14C]ethan-1-01-2-amine hydrochloride was explored, showcasing a method to produce labeled compounds for further research (Bach & Bridges, 1982).

Chemical Reactions and Intermediates

Research also focuses on understanding the reactions and potential applications of bromophenyl and chlorofluorophenyl compounds in synthesizing new materials or intermediates for further chemical reactions. For example, the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine was described, highlighting a method to selectively substitute different halogens in a molecule, which could be relevant for synthesizing compounds with specific functional groups (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Future Directions

The future directions for the use of this compound are not specified in the sources I found. Given its structure, it could potentially be used in the synthesis of various organic compounds, including pharmaceuticals .

properties

IUPAC Name

1-(2-bromophenyl)-2-(2-chloro-6-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClFN.ClH/c15-11-5-2-1-4-9(11)14(18)8-10-12(16)6-3-7-13(10)17;/h1-7,14H,8,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZACPGTKDNNCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC2=C(C=CC=C2Cl)F)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrCl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride
Reactant of Route 2
1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride
Reactant of Route 3
1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride
Reactant of Route 4
1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride
Reactant of Route 5
1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride
Reactant of Route 6
1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride

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